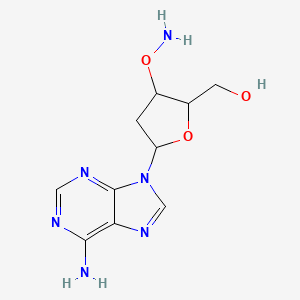

3'-o-Amino-2'-deoxyadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

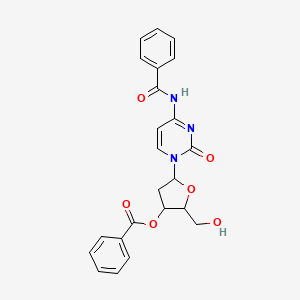

3’-O-Amino-2’-désoxyadénosine : est un analogue de nucléoside modifié dérivé de l'adénosine. Il est caractérisé par la substitution d'un groupe amino en position 3' et le retrait d'un groupe hydroxyle en position 2' du sucre ribose.

Méthodes De Préparation

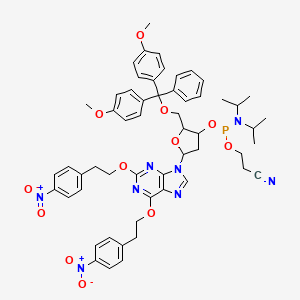

Voies de Synthèse et Conditions de Réaction : La synthèse de la 3’-O-Amino-2’-désoxyadénosine implique généralement plusieurs étapes. Une méthode courante comprend la protection du groupe 5'-hydroxy du 2'-désoxyribonucléoside, suivie de la conversion du groupe 3'-hydroxy en un groupe amino. Ce processus implique souvent l'utilisation de supports solides fonctionnalisés avec des motifs N-hydroxyphtalimide .

Méthodes de Production Industrielle : Les méthodes de production industrielle de la 3’-O-Amino-2’-désoxyadénosine peuvent impliquer la synthèse enzymatique utilisant des nucléoside phosphorylases dérivées de micro-organismes tels que Bacillus stearothermophilus. Cette approche est avantageuse en raison de sa spécificité, de son efficacité et de l'utilisation de conditions de réaction aqueuses douces, ce qui élimine le besoin de solvants organiques dangereux .

Analyse Des Réactions Chimiques

Types de Réactions : La 3’-O-Amino-2’-désoxyadénosine peut subir diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent impliquer l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH₄).

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène (H₂O₂), chlorure de cuivre (CuCl₂)

Réduction : Borohydrure de sodium (NaBH₄)

Substitution : Amines primaires, hydrazine

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la désoxyinosine, tandis que les réactions de substitution peuvent produire divers nucléosides aminosubstitués .

4. Applications de la Recherche Scientifique

Chimie : En chimie, la 3’-O-Amino-2’-désoxyadénosine est utilisée comme élément constitutif pour la synthèse de nucléotides modifiés et d'acides nucléiques. Elle sert de précurseur pour la préparation de 3'-aminonucléotides, qui sont précieux pour l'étude des mécanismes enzymatiques et le développement de médicaments à base de nucléotides .

Biologie : En biologie moléculaire, ce composé est utilisé dans l'étude des interactions ADN et ARN, ainsi que dans le développement de sondes et de capteurs à base d'acide nucléique. Sa structure unique permet l'étude des modifications des acides nucléiques et de leurs effets sur les processus biologiques .

Médecine : En médecine, la 3’-O-Amino-2’-désoxyadénosine a montré un potentiel comme agent antiviral et anticancéreux. Elle inhibe la réplication de l'ADN in vitro, ce qui en fait un candidat prometteur pour le développement d'agents thérapeutiques contre les infections virales et certains types de cancer .

Industrie : Dans l'industrie biotechnologique, ce composé est utilisé dans la synthèse d'oligonucléotides et comme composant dans divers tests diagnostiques. Sa capacité à modifier les acides nucléiques en fait un outil précieux en génie génétique et en diagnostics moléculaires .

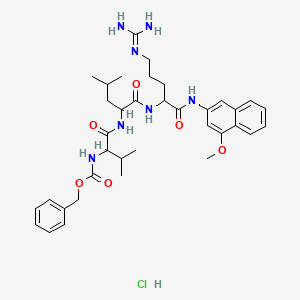

5. Mécanisme d'Action

Le mécanisme d'action de la 3’-O-Amino-2’-désoxyadénosine implique son incorporation dans les acides nucléiques, où elle peut interférer avec la synthèse de l'ADN et de l'ARN. Ce composé agit comme un inhibiteur des ADN polymérases et des transcriptase inverse, conduisant à la terminaison de l'élongation de la chaîne d'ADN. De plus, elle peut inhiber l'adénosine désaminase, une enzyme impliquée dans le métabolisme des purines, affectant ainsi les pools de nucléotides cellulaires et les voies de signalisation .

Applications De Recherche Scientifique

Chemistry: In chemistry, 3’-O-Amino-2’-deoxyadenosine is used as a building block for the synthesis of modified nucleotides and nucleic acids. It serves as a precursor for the preparation of 3’-amino nucleotides, which are valuable in studying enzyme mechanisms and developing nucleotide-based drugs .

Biology: In molecular biology, this compound is utilized in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors. Its unique structure allows for the investigation of nucleic acid modifications and their effects on biological processes .

Medicine: In medicine, 3’-O-Amino-2’-deoxyadenosine has shown potential as an antiviral and anticancer agent. It inhibits DNA replication in vitro, making it a promising candidate for the development of therapeutic agents against viral infections and certain types of cancer .

Industry: In the biotechnology industry, this compound is employed in the synthesis of oligonucleotides and as a component in various diagnostic assays. Its ability to modify nucleic acids makes it a valuable tool in genetic engineering and molecular diagnostics .

Mécanisme D'action

The mechanism of action of 3’-O-Amino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound acts as an inhibitor of DNA polymerases and reverse transcriptases, leading to the termination of DNA chain elongation. Additionally, it can inhibit adenosine deaminase, an enzyme involved in purine metabolism, thereby affecting cellular nucleotide pools and signaling pathways .

Comparaison Avec Des Composés Similaires

Composés Similaires :

Cordycepine (3'-désoxyadénosine) : Similaire à la 3’-O-Amino-2’-désoxyadénosine, la cordycepine ne possède pas de groupe hydroxyle en position 3', mais ne présente pas de substitution par un groupe amino.

2'-Amino-2'-désoxyadénosine : Ce composé possède un groupe amino en position 2' au lieu de la position 3', et il est utilisé dans la synthèse de 2'-aminonucléotides.

Unicité : La 3’-O-Amino-2’-désoxyadénosine est unique en raison de son modèle de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à inhiber les ADN polymérases et les transcriptase inverse, ainsi que son potentiel comme agent antiviral et anticancéreux, la différencie des autres analogues de nucléosides .

Propriétés

Formule moléculaire |

C10H14N6O3 |

|---|---|

Poids moléculaire |

266.26 g/mol |

Nom IUPAC |

[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C10H14N6O3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(19-12)6(2-17)18-7/h3-7,17H,1-2,12H2,(H2,11,13,14) |

Clé InChI |

UNOVJEREIAJHTD-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)ON |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.